
7,8Dihydro-7-methyl-3-nitro-5(6H)-quinolone
概要
説明
“7,8Dihydro-7-methyl-3-nitro-5(6H)-quinolone” is a synthetic organic compound belonging to the quinolone family. Quinolones are known for their broad range of biological activities, including antibacterial, antiviral, and anticancer properties. This particular compound is characterized by its unique structural features, including a nitro group and a methyl group attached to the quinolone core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “7,8Dihydro-7-methyl-3-nitro-5(6H)-quinolone” typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminobenzophenone and ethyl acetoacetate.
Cyclization: The key step involves the cyclization of the starting materials to form the quinolone core. This is usually achieved through a condensation reaction under acidic or basic conditions.
Methylation: The final step involves the methylation of the quinolone core, typically using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of “this compound” follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
“7,8Dihydro-7-methyl-3-nitro-5(6H)-quinolone” undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Reduction: The compound can be oxidized to form quinolone derivatives with different functional groups.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Sodium hydride, alkyl halides.
Major Products
Aminoquinolone: Formed through the reduction of the nitro group.
Quinolone Derivatives: Formed through oxidation and substitution reactions.
科学的研究の応用
“7,8Dihydro-7-methyl-3-nitro-5(6H)-quinolone” has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antiviral properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Used in the production of dyes and pigments.
作用機序
The mechanism of action of “7,8Dihydro-7-methyl-3-nitro-5(6H)-quinolone” involves its interaction with specific molecular targets:
Molecular Targets: Enzymes involved in DNA replication and repair.
Pathways: Inhibition of bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA synthesis and cell death.
類似化合物との比較
Similar Compounds
- 7,8Dihydro-7-methyl-3-nitroquinoline
- 7,8Dihydro-7-methyl-3-nitro-4(6H)-quinolone
- 7,8Dihydro-7-methyl-3-nitro-5(6H)-quinoline
Uniqueness
“7,8Dihydro-7-methyl-3-nitro-5(6H)-quinolone” is unique due to its specific structural features, such as the position of the nitro and methyl groups, which confer distinct chemical and biological properties compared to similar compounds.
特性
IUPAC Name |
7-methyl-3-nitro-7,8-dihydro-6H-quinolin-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-6-2-9-8(10(13)3-6)4-7(5-11-9)12(14)15/h4-6H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MINMDSXSMNZPIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=C(C=N2)[N+](=O)[O-])C(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
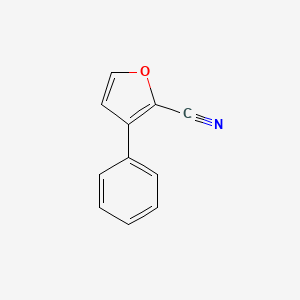
![1-[(4-Propan-2-ylphenyl)methylamino]propan-2-ol;hydrochloride](/img/structure/B2649226.png)
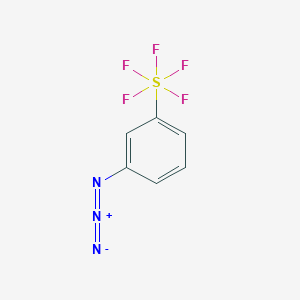
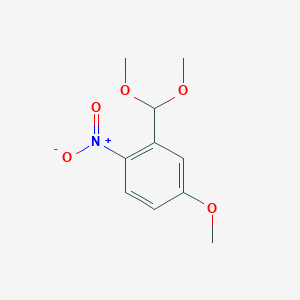
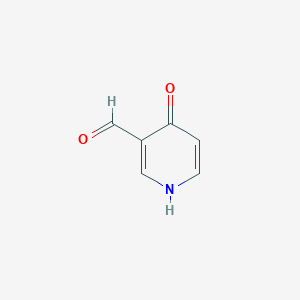
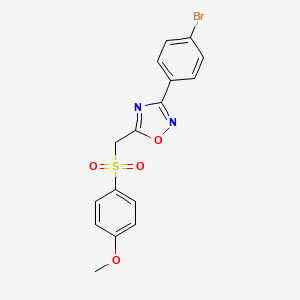
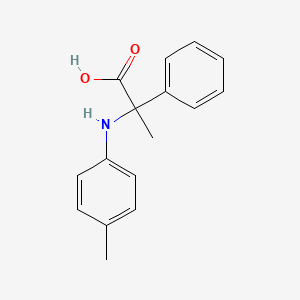
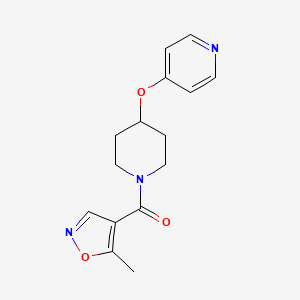
![4-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}-1,3-thiazol-2-amine hydrochloride](/img/structure/B2649237.png)
![Methyl 4-[4-(cyclopropylcarbonyl)piperazino]-3-nitrobenzenecarboxylate](/img/structure/B2649240.png)
![3-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]propanamide](/img/structure/B2649242.png)
![4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2649243.png)
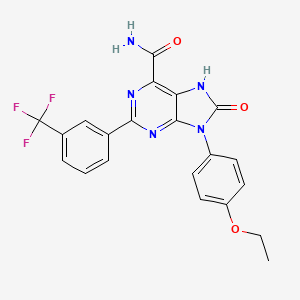
![2-[8-(3,5-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2649245.png)
